![molecular formula C19H21NO4 B6531146 {[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate CAS No. 1351771-57-7](/img/structure/B6531146.png)
{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
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Description
The compound is a carbamate ester, which is an organic compound derived from carbamic acid (NH2COOH). This class of compounds is characterized by the presence of a carbamate group (NHCOO). They are often used in a wide range of applications, including as pesticides, fungicides, biocides, pharmaceuticals, and corrosion inhibitors .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon, leading to substitution or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, are often polar due to the presence of the carbamate group, and may have varying degrees of solubility in water depending on the nature of the R groups .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-7-9-15(10-8-14)12-20-18(21)13-24-19(22)11-16-5-3-4-6-17(16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWUJAZUSIOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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